6-Hydroxy-5-iodopyrimidin-4(3H)-one
Overview
Description
6-Hydroxy-5-iodopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of a hydroxyl group at the 6th position and an iodine atom at the 5th position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-iodopyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the electrophilic substitution reaction where a pyrimidine derivative is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include:
Solvent: Acetic acid or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Pyrimidine derivatives, iodine, oxidizing agents
Catalysts: Acidic or basic catalysts to facilitate the reaction
Purification: Crystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-iodopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: 6-Oxo-5-iodopyrimidin-4(3H)-one
Reduction: 6-Hydroxy-5-hydropyrimidin-4(3H)-one
Substitution: 6-Hydroxy-5-(substituted)-pyrimidin-4(3H)-one
Scientific Research Applications
6-Hydroxy-5-iodopyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-iodopyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
5-Iodouracil: Similar structure but lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-thiopyrimidin-4(3H)-one: Contains a sulfur atom instead of iodine.
5-Bromo-6-hydroxypyrimidin-4(3H)-one: Bromine atom instead of iodine.
Uniqueness
6-Hydroxy-5-iodopyrimidin-4(3H)-one is unique due to the presence of both a hydroxyl group and an iodine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-5-iodo-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUCVETUZZGRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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